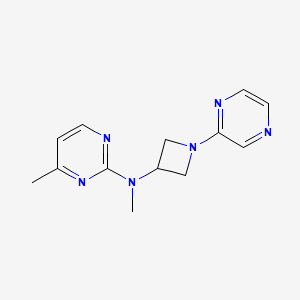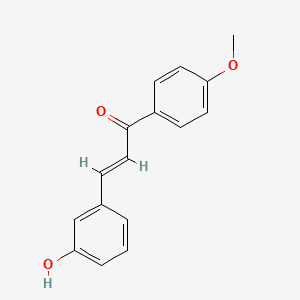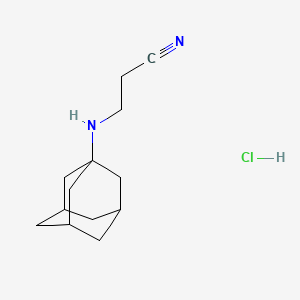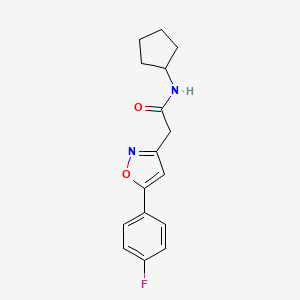![molecular formula C11H21NO2 B2372830 Tert-butyl 3-[(2R)-pyrrolidin-2-yl]propanoate CAS No. 2248198-09-4](/img/structure/B2372830.png)
Tert-butyl 3-[(2R)-pyrrolidin-2-yl]propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 3-[(2R)-pyrrolidin-2-yl]propanoate, also known as tert-butyl (2R)-2-[(tert-butoxycarbonyl)amino]-3-(pyrrolidin-2-yl)propanoate, is a chemical compound that has gained significant attention in scientific research due to its potential use in drug development. In
Mecanismo De Acción
The mechanism of action of Tert-butyl 3-[(2R)-pyrrolidin-2-yl]propanoate 3-[(2R)-pyrrolidin-2-yl]propanoate involves inhibition of the target enzymes DPP-4 and GSK-3. By inhibiting these enzymes, the compound can modulate glucose metabolism and potentially improve insulin sensitivity. Additionally, the compound has been shown to have anti-inflammatory effects, which may also contribute to its therapeutic potential.
Biochemical and Physiological Effects
Studies have shown that this compound 3-[(2R)-pyrrolidin-2-yl]propanoate can improve glucose tolerance and insulin sensitivity in animal models of diabetes. It has also been shown to reduce inflammation and oxidative stress in these models. Additionally, the compound has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's, as it has been shown to have neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of Tert-butyl 3-[(2R)-pyrrolidin-2-yl]propanoate 3-[(2R)-pyrrolidin-2-yl]propanoate is that it is relatively easy to synthesize and purify. Additionally, it has been shown to have activity against multiple target enzymes, making it a potentially versatile therapeutic agent. However, one limitation of the compound is that it has not yet been extensively studied in human clinical trials, so its safety and efficacy in humans are not yet fully understood.
Direcciones Futuras
There are several potential future directions for research on Tert-butyl 3-[(2R)-pyrrolidin-2-yl]propanoate 3-[(2R)-pyrrolidin-2-yl]propanoate. One area of focus could be on further elucidating its mechanism of action and identifying additional target enzymes that it may inhibit. Additionally, research could be conducted to determine the safety and efficacy of the compound in human clinical trials. Finally, the compound could be studied for its potential use in the treatment of other diseases beyond diabetes and neurodegenerative disorders, such as cancer or cardiovascular disease.
Conclusion
This compound is a chemical compound with potential therapeutic applications in the treatment of diabetes, neurodegenerative diseases, and potentially other disorders. Its mechanism of action involves inhibition of target enzymes involved in glucose metabolism and inflammation. While the compound has shown promise in animal models, further research is needed to determine its safety and efficacy in humans and to identify additional potential therapeutic applications.
Métodos De Síntesis
The synthesis of Tert-butyl 3-[(2R)-pyrrolidin-2-yl]propanoate 3-[(2R)-pyrrolidin-2-yl]propanoate involves the reaction of this compound 3-bromopropionate with (2R)-2-pyrrolidinamine in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent such as tetrahydrofuran or dimethylformamide. The resulting product is then purified using techniques such as column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
Tert-butyl 3-[(2R)-pyrrolidin-2-yl]propanoate has been studied for its potential use in drug development. It has been shown to have activity as an inhibitor of certain enzymes such as dipeptidyl peptidase-4 (DPP-4) and glycogen synthase kinase-3 (GSK-3). These enzymes are involved in the regulation of glucose metabolism and have been implicated in the development of diabetes and other metabolic disorders.
Propiedades
IUPAC Name |
tert-butyl 3-[(2R)-pyrrolidin-2-yl]propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2/c1-11(2,3)14-10(13)7-6-9-5-4-8-12-9/h9,12H,4-8H2,1-3H3/t9-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPRKCASZXINPQW-SECBINFHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC1CCCN1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)CC[C@H]1CCCN1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-butylphenyl)acetamide](/img/no-structure.png)
![2,6-difluoro-N-(4-{[(4-fluorophenyl)sulfanyl]methyl}phenyl)benzenecarboxamide](/img/structure/B2372752.png)
![N-[2-(1H-indol-3-yl)ethyl]-3-(trifluoromethyl)-2-pyridinamine](/img/structure/B2372755.png)

![2-{[1-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methyl}-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one](/img/structure/B2372757.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2372759.png)
![1-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-4,5-dimethyl-1H-imidazole-2-thiol](/img/structure/B2372762.png)
![N-[3-[2-acetyl-3-(3-nitrophenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2372763.png)

![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide](/img/structure/B2372767.png)


